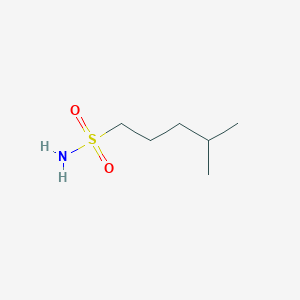4-Methylpentane-1-sulfonamide
CAS No.:
Cat. No.: VC17814847
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H15NO2S |
|---|---|
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | 4-methylpentane-1-sulfonamide |
| Standard InChI | InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
| Standard InChI Key | GVXMPLUTWVZNRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCS(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Methylpentane-1-sulfonamide belongs to the sulfonamide class, featuring a sulfonyl group () bonded to an amine moiety. The compound’s branched structure includes a 4-methylpentyl chain, which influences its physicochemical behavior. Key identifiers are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 787540-03-8 | |
| Molecular Formula | ||
| Molecular Weight | 165.25 g/mol | |
| Purity | ≥97% | |
| IUPAC Name | 4-Methylpentane-1-sulfonamide |
The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity contribute to its reactivity and potential biological activity .
Synthesis and Reaction Pathways
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 4-methylpentane-1-sulfonamide, the probable route involves:
-
Sulfonation: Reaction of 4-methylpentane-1-sulfonyl chloride with ammonia or a primary amine.
-
Purification: Crystallization or chromatography to isolate the product .
A representative procedure from analogous compounds involves:
-
Dissolving the amine in ethanol.
-
Adding sulfonyl chloride and triethylamine as a base.
Yields for such reactions typically range from 55% to 93%, depending on the amine’s steric hindrance and reaction conditions .
Optimization Challenges
Branching in the alkyl chain may reduce reaction efficiency due to steric effects. Strategies to mitigate this include:
-
Using excess sulfonyl chloride.
-
Employing polar aprotic solvents like dimethylformamide (DMF) to enhance solubility .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and poor solubility in nonpolar solvents (e.g., hexane).
-
Stability: Resistance to hydrolysis under acidic conditions but susceptible to strong bases .
Thermal Properties
Thermogravimetric analysis (TGA) of similar sulfonamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .
Research Gaps and Future Directions
-
Bioactivity Profiling: Screening for antimicrobial, anticancer, or anti-inflammatory activity.
-
Physicochemical Studies: Determination of melting point, boiling point, and solubility parameters.
-
Synthetic Optimization: Development of catalytic or green chemistry approaches to improve yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume